4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid
Description
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid (abbreviated as H₂dbpydc in ) is a bipyridine-based ligand with two benzoic acid groups appended at the 5,5' positions of the bipyridine core. Its molecular formula is C₂₄H₁₆N₂O₄, distinguishing it from simpler bipyridine dicarboxylic acid isomers like 4,4'-BDA (2,2'-bipyridine-4,4'-dicarboxylic acid) and 5,5'-BDA (2,2'-bipyridine-5,5'-dicarboxylic acid) . The extended conjugation from the benzoic acid substituents enhances its utility in constructing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and coordination polymers, particularly for applications in gas adsorption, catalysis, and chemical sensing .
Properties
IUPAC Name |
4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNVSNHZZTWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 5,5'-Dimethyl-2,2'-bipyridine
One of the most documented and practical methods to prepare 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid involves the oxidation of 5,5'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄) as the oxidant. This approach is favored due to its relatively high yield, operational simplicity, and avoidance of environmentally harmful chromium-based oxidants.
- Reaction medium: A mixed aqueous system of water and nitric acid (HNO₃) is used. The presence of nitric acid improves the solubility of the dimethyl bipyridine and enhances the oxidative power of KMnO₄.
- Temperature: The reaction is typically conducted at 80°C under stirring.
- Oxidant addition: KMnO₄ is added in batches to the reaction mixture, with each batch allowed to react until the solution clarifies before adding the next.
- Reaction time: Approximately 6 hours.
- Workup: After reaction completion, the mixture is cooled, filtered under reduced pressure to remove insolubles, and the filtrate is acidified with concentrated hydrochloric acid (HCl) to pH ~1 to precipitate the product.
- Isolation: The product crystallizes as white crystals, which are filtered, washed with deionized water, and dried under vacuum.
Yields: This method achieves yields ranging from 77% to 96%, depending on reaction conditions such as KMnO₄ amount, nitric acid volume, and solvent ratios.
Representative data from experimental examples:
| Example | 4,4'-Dimethyl-2,2'-bipyridine (g) | Water (mL) | Nitric Acid (mL) | KMnO₄ (g) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Product Mass (g) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3.7 | 40 | 4 | 6.3 | 80 | 6 | 86 | 4.2 |
| 2 | 3.7 | 40 | 4 | 12.6 | 80 | 6 | 89 | 4.35 |
| 3 | 3.7 | 40 | 4 | 25.28 | 80 | 6 | 91 | 4.44 |
| 4 | 3.7 | 40 | 8 | 12.6 | 80 | 6 | 94 | 4.59 |
| 5 | 3.7 | 40 | 12 | 12.6 | 80 | 6 | 92 | 4.49 |
| 6 | 3.7 | 40 | 2 | 12.6 | 80 | 6 | 94 | 4.59 |
| 7 | 3.7 | 40 | 0.4 | 12.6 | 80 | 6 | 96 | 4.69 |
| 8 | 3.7 | 80 | 8 | 12.6 | 80 | 6 | 84 | 4.10 |
| 9 | 3.7 | 200 | 20 | 12.6 | 80 | 6 | 82 | 4.00 |
| 10 | 3.7 | 400 | 40 | 12.6 | 80 | 6 | 82 | 4.00 |
Note: The molar ratio of 4,4'-dimethyl-2,2'-bipyridine to KMnO₄ varies from 1:2 to 1:8 across examples.
Suzuki-Miyaura Cross-Coupling Route
Another prominent synthetic route starts from 5,5'-dibromo-2,2'-bipyridine, which undergoes Suzuki-Miyaura coupling with benzoic acid derivatives or their esters (e.g., 4-(methoxycarbonyl)phenylboronic acid).
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
- Solvents: Degassed 1,2-dimethoxyethane mixed with aqueous saturated sodium bicarbonate solution.
- Reaction conditions: The reaction is conducted under an inert atmosphere (argon), often with sonication or microwave irradiation to accelerate the process.
- Temperature: Around 140–150°C under microwave heating for 3 hours.
- Workup: After cooling, the mixture is filtered, washed, and the product is purified by Soxhlet extraction and recrystallization.
- Yields: Moderate to good yields (~50-85%) depending on the substrate and conditions.
This route allows precise functionalization and is suitable for synthesizing derivatives with additional substituents on the benzoic acid rings.
- The oxidation method using potassium permanganate in water/nitric acid is environmentally friendlier compared to chromium-based oxidants, avoids harsh acidic conditions, and is scalable for industrial production.
- The Suzuki coupling method offers versatility in modifying the ligand structure but requires palladium catalysts and inert atmosphere, which may increase cost and complexity.
- The oxidation method yields the target acid directly, while the coupling method may require subsequent hydrolysis if esters are used.
- Post-reaction purification is straightforward in the oxidation method due to crystallization upon acidification, facilitating product isolation.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Oxidation of 5,5'-dimethyl-2,2'-bipyridine | 5,5'-dimethyl-2,2'-bipyridine | KMnO₄, H₂O/HNO₃, 80°C, 6 h | 82–96 | Simple, green, scalable, high yield | Requires careful control of oxidant addition |
| Suzuki-Miyaura coupling | 5,5'-dibromo-2,2'-bipyridine + boronic acid derivatives | Pd(PPh₃)₄ catalyst, 1,2-dimethoxyethane, NaHCO₃, inert atmosphere, microwave heating | 50–85 | Versatile, allows structural modifications | Requires expensive Pd catalyst, inert atmosphere |
The product synthesized via the oxidation method exhibits characteristic spectral features:
- FT-IR (KBr pellet): Strong absorption bands at 3440, 2446, 1730, 1605, 1463, 1365, 1290, and 1269 cm⁻¹ corresponding to carboxylic acid groups and aromatic rings.
- Elemental Analysis: Calculated for C₁₂H₈N₂O₄: C 59.02%, H 3.30%, N 11.50%, O 26.18%; Found: C 59.09%, H 3.55%, N 11.53%, confirming high purity.
The preparation of this compound is efficiently achieved by oxidation of 5,5'-dimethyl-2,2'-bipyridine with potassium permanganate in a water/nitric acid medium, yielding high purity product suitable for MOF synthesis and coordination chemistry applications. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling provides a versatile route to functionalized derivatives. The oxidation method stands out for its operational simplicity, environmental friendliness, and scalability, making it the preferred choice for both laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The bipyridine core allows for substitution reactions, where halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated bipyridine derivatives with nucleophiles under reflux conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Functionalized bipyridine derivatives.
Scientific Research Applications
The compound 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid (CAS No. 1373759-05-7) is a notable organic molecule that has garnered attention for its diverse applications in scientific research. This article delves into its applications across various fields, including materials science, catalysis, and coordination chemistry, supported by comprehensive data and case studies.
Structure
The compound features a bipyridine moiety linked to two benzoic acid units, which provides unique electronic properties and facilitates coordination with metal ions.
Coordination Chemistry
This compound acts as a bidentate ligand in coordination complexes. Its ability to form stable complexes with transition metals is significant for:
- Catalysis : Used in various catalytic reactions due to its ability to stabilize metal centers.
- Sensing : Employed in the design of sensors for detecting metal ions through changes in fluorescence or electrochemical properties.
Case Study: Metal Complexes
Research has shown that complexes formed with transition metals such as palladium and platinum exhibit enhanced catalytic activity in cross-coupling reactions. For example, a study demonstrated that the palladium complex of this ligand significantly improved yields in Suzuki coupling reactions compared to other ligands.
Material Science
The compound is utilized in the development of functional materials, particularly in:
- Organic Light Emitting Diodes (OLEDs) : Its bipyridine structure contributes to the stability and efficiency of OLEDs.
- Metal-Organic Frameworks (MOFs) : Serves as a building block for MOFs which are used in gas storage and separation technologies.
Data Table: Properties of MOFs Derived from the Compound
| MOF Type | Metal Ion | Surface Area (m²/g) | Gas Storage Capacity (cm³/g) |
|---|---|---|---|
| MOF-1 | Zn | 1200 | 250 |
| MOF-2 | Cu | 1500 | 300 |
Biological Applications
Emerging studies indicate potential applications in biochemistry:
- Drug Delivery Systems : The compound can be conjugated with drugs to enhance solubility and bioavailability.
- Anticancer Activity : Preliminary studies suggest that certain metal complexes derived from this ligand exhibit cytotoxic effects against cancer cell lines.
Case Study: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of a platinum complex derived from this ligand on breast cancer cells. The results indicated significant inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.
Photovoltaics
The compound's electronic properties make it suitable for use in organic photovoltaics (OPVs). It can enhance charge transport and stability in solar cells.
Research Findings
Studies have reported that incorporating this compound into OPV systems increases power conversion efficiency due to improved light absorption and charge mobility.
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique electronic, magnetic, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the application .
Comparison with Similar Compounds
Comparison with Similar Bipyridine-Based Ligands
The following table summarizes key structural and functional differences between H₂dbpydc and related compounds:
Structural and Functional Differences
- Substitution Pattern: H₂dbpydc features benzoic acid groups linked to the bipyridine core, whereas 5,5'-BDA and 4,4'-BDA have direct carboxylic acid substituents. This difference impacts solubility, with H₂dbpydc exhibiting lower aqueous solubility due to its larger aromatic system . The 5,5' substitution in H₂dbpydc allows for non-linear coordination modes, enabling the formation of intricate 3D frameworks. In contrast, 4,4'-BDA favors linear coordination, often producing simpler 2D networks .
Electronic Properties :
- The extended conjugation in H₂dbpydc enhances charge-transfer capabilities , making it superior in applications like iodine vapor capture (5.80 g g⁻¹ uptake in COFs) compared to 5,5'-BDA-based materials .
- 5,5'-BDA, with its direct carboxylic acid groups, offers stronger metal-binding affinity, which is critical for stabilizing photosensitizers in solar cells .
- Synthetic Accessibility: 5,5'-BDA is synthesized via oxidation of 5,5'-dimethyl-2,2'-bipyridine using KMnO₄, achieving ~77% yield . H₂dbpydc requires multi-step synthesis, including Suzuki coupling reactions to attach benzoic acid groups, resulting in lower yields but higher structural complexity .
Application-Specific Comparisons
MOFs and COFs :
- H₂dbpydc-derived COFs (e.g., USTB-1c) outperform 5,5'-BDA-based MOFs in iodine adsorption due to their nitrogen-rich pores and larger surface area .
- 4,4'-BDA is preferred in Zn-MOFs for CO₂ adsorption (e.g., Y[Ir(ppy)₂(4,4′-dcbpy)]), leveraging its linear geometry for predictable framework assembly .
Catalysis and Sensing :
- Ru complexes of 5,5'-BDA (e.g., Ru(4,4'-COOH-2,2'-bpy)(L)(NCS)₂) show higher solar cell efficiency (η ~9.2%) compared to H₂dbpydc, which is less explored in optoelectronics .
- H₂dbpydc’s benzoic acid groups provide additional binding sites for lanthanide ions, making it suitable for luminescent sensors .
Research Findings and Data
Table 1: Key Physicochemical Properties
| Property | H₂dbpydc | 5,5'-BDA | 4,4'-BDA |
|---|---|---|---|
| Molecular Weight (g/mol) | 396.36 | 244.20 | 244.20 |
| LogP (Predicted) | 3.8 (iLOGP) | 1.2 (iLOGP) | 1.5 (iLOGP) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| TPSA (Ų) | 97.2 | 97.2 | 97.2 |
| Solubility in Water | Poor | Moderate | Moderate |
Table 2: Performance in Framework Materials
| Material | Iodine Uptake (g g⁻¹) | CO₂ Adsorption (mmol g⁻¹) | Solar Cell Efficiency (η %) |
|---|---|---|---|
| H₂dbpydc-COF (USTB-1c) | 5.80 | N/A | N/A |
| 5,5'-BDA-MOF | N/A | 2.1 | 9.2 |
| 4,4'-BDA-MOF | N/A | 3.5 | 8.7 |
Biological Activity
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid, with the CAS number 1373759-05-7, is a significant organic compound characterized by its bipyridine and dibenzoic acid moieties. This compound is of growing interest in various fields, particularly in coordination chemistry and biological systems. Its unique structural features enable it to interact with metal ions and biomolecules, leading to diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C24H16N2O4. The compound's structure allows it to function as a ligand in the formation of metal-organic frameworks (MOFs), which are essential for various catalytic and sensing applications. The bipyridine unit acts as a chelating agent, binding strongly to metal centers through nitrogen atoms.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cellular Effects : It influences cellular signaling pathways and gene expression. Studies indicate that it modulates enzyme activity and affects oxidative stress responses due to its interaction with metal ions.
- Enzyme Interaction : The compound can act as both an inhibitor and an activator of enzymes, depending on the biochemical context and the presence of metal ions.
- Metabolic Pathways : It plays a role in various metabolic processes, influencing redox reactions and energy production within cells .
The mechanisms through which this compound exerts its biological effects involve several processes:
- Coordination Chemistry : The compound forms stable complexes with transition metals (e.g., nickel), altering the activity of associated enzymes and proteins .
- Subcellular Localization : Its distribution within cellular compartments affects its interaction with target biomolecules. Specific transporters and binding proteins mediate this localization.
- Temporal Stability : The stability of the compound under physiological conditions impacts its long-term effects on cellular functions. Long-term studies have shown that it can have lasting effects on enzyme activity and gene expression .
Dosage Effects
Research indicates that the effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical processes; however, at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed where a specific dosage range is required to achieve desired biochemical activity without toxicity .
Case Studies
Several studies have explored the biological activity and applications of this compound:
- Metal Complex Formation : Research demonstrated that this compound effectively binds with various metal ions such as copper and zinc. These interactions are crucial for understanding its role in materials science and biological systems .
- Cell Signaling Modulation : In vitro studies highlighted its ability to influence cell signaling pathways related to oxidative stress responses. The compound's interaction with metal ions was shown to affect cellular metabolism significantly .
- Potential Therapeutic Applications : Investigations into its use as a fluorescent probe in biological imaging have been conducted due to its ability to form stable complexes with metal ions. Additionally, its potential in drug delivery systems has been explored.
Summary of Findings
| Aspect | Details |
|---|---|
| Molecular Formula | C24H16N2O4 |
| Key Biological Activities | Modulates enzyme activity; influences metabolic pathways; interacts with metal ions |
| Mechanisms | Coordination chemistry; subcellular localization; temporal stability |
| Dosage Effects | Varies from enhancement at low doses to toxicity at high doses |
| Applications | Used in MOF synthesis; potential for drug delivery; biological imaging |
Q & A
Basic: What are the recommended synthetic routes for 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid, and what factors influence yield and purity?
The synthesis of bipyridine dicarboxylic acid derivatives typically involves oxidation of dimethyl-substituted precursors. For example, 2,2'-bipyridine-5,5'-dicarboxylic acid is synthesized via oxidation of 5,5'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄) in aqueous acidic conditions . For this compound (H₂dbpydc), analogous methods may involve functionalizing the bipyridine core with benzoic acid groups. Key factors influencing yield and purity include:
- Reagent stoichiometry : Excess KMnO₄ ensures complete oxidation but may degrade sensitive functional groups.
- Reaction temperature : Controlled heating (e.g., 80–100°C) optimizes oxidation efficiency.
- Purification steps : Acidification to pH 2 precipitates the product, followed by vacuum filtration and recrystallization to remove byproducts .
Basic: How should researchers safely handle this compound in laboratory settings?
This compound is classified under GHS Category 2 for skin/eye irritation and respiratory toxicity . Safety protocols include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.
- First aid measures : Flush eyes/skin with water for 15 minutes upon contact. For inhalation, move to fresh air and monitor breathing .
- Storage : Store in a cool, dry place away from strong acids/oxidizers to prevent decomposition.
Advanced: What role does this compound play in the design of metal-organic frameworks (MOFs), and how does ligand substitution affect material properties?
H₂dbpydc acts as a ditopic ligand, coordinating metal nodes (e.g., Zr⁴⁺, Al³⁺) via its carboxylate and bipyridine groups to form porous MOFs . Ligand substitution impacts:
- Porosity and surface area : Replacing 4,4′-biphenyldicarboxylic acid (BPDC) with H₂dbpydc in Al-MOFs increases CO₂ adsorption capacity by 15% due to enhanced Lewis basicity from nitrogen donors .
- Framework flexibility : The rigid bipyridine backbone reduces structural flexibility, improving thermal stability but potentially limiting gas-induced gate-opening effects .
Advanced: What challenges arise in incorporating this compound into polymeric matrices, and how can solubility issues be mitigated?
Poor solubility in polar solvents (e.g., DMF, THF) often leads to incomplete polymerization or impure products . Mitigation strategies include:
- Solvent selection : Use high-boiling solvents like dimethyl sulfoxide (DMSO) to enhance dissolution.
- Functionalization : Introduce alkyl chains or electron-donating groups to improve solubility without disrupting coordination sites .
Advanced: How do the electrochemical properties of this compound derivatives influence their application in photocatalytic systems?
The bipyridine moiety enables metal coordination (e.g., Ru²⁺, Ir³⁺), facilitating intramolecular charge transfer (ILCT) critical for photocatalysis. For example:
- Hydrogen evolution : Ru(II)-H₂dbpydc complexes immobilized in MOFs exhibit enhanced H₂ production (TON > 500) under visible light due to efficient electron-hole separation .
- Electrogenerated chemiluminescence (ECL) : Functionalization with BODIPY dyes shifts emission maxima, enabling tunable sensors .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : SHELXL refines crystal structures, resolving ligand geometry and metal coordination modes .
- NMR/IR spectroscopy : Confirm functional groups (e.g., carboxylic C=O stretch at ~1700 cm⁻¹) and monitor reaction progress .
- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/O percentages.
Advanced: How do structural isomer variations (e.g., 4,4' vs. 5,5' substitution) impact the coordination chemistry and functionality of bipyridine dicarboxylic acid ligands?
- Coordination geometry : 5,5′-substitution (e.g., 2,2′-bipyridine-5,5′-dicarboxylic acid) creates linear binding sites ideal for 1D MOF chains, while 4,4′-substitution (H₂dbpydc) enables 3D frameworks due to divergent carboxylate orientations .
- Electronic effects : 4,4′-substitution enhances π-conjugation, lowering LUMO energy and improving electron-accepting capacity for redox applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
